5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 3,5-dimethoxyphenyl substituent at position 5 and a 4-methoxybenzo[d]thiazol-2-amine group at position 2. The 1,3,4-oxadiazole core is a nitrogen-rich heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . The 3,5-dimethoxyphenyl group enhances lipophilicity and may influence π-π stacking interactions in biological targets, while the benzo[d]thiazole moiety is associated with diverse bioactivities, including anticancer and anti-inflammatory effects .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-11-7-10(8-12(9-11)24-2)16-21-22-17(26-16)20-18-19-15-13(25-3)5-4-6-14(15)27-18/h4-9H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVFZUXMKBYNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzo[d]thiazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable benzo[d]thiazole derivative, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring, methoxy groups, or benzo[d]thiazole moiety.
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of methoxy groups and a benzo[d]thiazole moiety enhances its pharmacological profile. The synthesis typically involves reactions between 4-methoxybenzoic acid and 3,5-dimethoxyaniline under specific conditions to form the oxadiazole ring.
Antimicrobial Properties
Oxadiazole derivatives have been noted for their antimicrobial activities. Studies show that compounds with similar structures exhibit significant inhibition against various pathogenic microorganisms. The incorporation of methoxy groups in the structure can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has been investigated in various models. Compounds from the oxadiazole family have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance:
- Mechanism-Based Approaches : The compound may interact with specific enzymes or receptors involved in cancer progression. Inhibitory effects on enzymes like thymidine phosphorylase have been documented, showcasing its potential as an anticancer agent .
- Cell Line Studies : Various studies have reported the effectiveness of similar oxadiazole compounds against different cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For example, derivatives have shown significant cytotoxicity with IC50 values in the low micromolar range .
Case Studies and Research Findings
- Thymidine Phosphorylase Inhibition : Research by Taha M et al. demonstrated that novel oxadiazole derivatives exhibited enhanced thymidine phosphorylase inhibitory activity compared to standard drugs, indicating their potential as therapeutic agents against cancer .
- Broad-Spectrum Antiproliferative Activity : A study highlighted a specific derivative with high potency against multiple cancer types (T-47D breast, SR leukemia), achieving over 90% inhibition in cell viability assays .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could disrupt metabolic pathways essential for cancer cell survival, leading to increased apoptosis and reduced proliferation rates in treated cells .
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes, including those involved in oxidative stress and inflammation, by binding to their active sites and preventing their normal function.
Modulate Signaling Pathways: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Induce Oxidative Stress: In some cases, the compound can induce oxidative stress by generating reactive oxygen species, which can lead to cell death or other biological effects.
Comparison with Similar Compounds
(a) N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine (N106)
- Structural Difference : The target compound has a 3,5-dimethoxyphenyl group, whereas N106 features a 4-methoxyphenyl substituent.
- This contrasts with its proposed role in SERCA2a activation for heart failure, highlighting context-dependent efficacy .
(b) N-(2,4-Dimethylphenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine (Compound 101)
- Structural Difference : Replaces the benzo[d]thiazole group with a 2,4-dimethylphenylamine.
- Biological Activity: Demonstrated potent cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percentages (GP) ranging from 15.43 to 46.82 .
- Key Insight: The benzo[d]thiazole group in the target compound may confer selectivity for non-cancer targets compared to the dimethylphenyl variant.
Analogues with Heterocycle Replacements
(a) 1,3,4-Thiadiazole Derivatives
- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine .
- Structural Difference : Replaces the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring (sulfur instead of oxygen).
- Pharmacokinetics : Thiadiazoles generally have higher logP values than oxadiazoles, affecting membrane permeability.
(b) Imidazo[1,2-a]Pyrimidine-Oxadiazole Hybrids
- Example : Compound A (SGLT2 inhibitor for diabetes) .
- Structural Difference : Incorporates an imidazo[1,2-a]pyrimidine ring linked to the oxadiazole.
- Biological Activity : Targets sodium-glucose transport proteins (SGLT2), showing the versatility of oxadiazole in multi-target designs .
Data Tables: Comparative Analysis
Table 1. Substituent Effects on Bioactivity
Table 2. Physicochemical Properties
| Compound Name | logP (Predicted) | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 3.2 | 8 | 98.5 |
| N106 | 3.0 | 8 | 98.5 |
| Compound 101 | 3.5 | 6 | 75.8 |
| (E)-N-(4-Chlorobenzylidene)-Thiadiazole | 3.8 | 5 | 72.4 |
Key Research Findings
- Role of Methoxy Groups: The 3,5-dimethoxy configuration in the target compound may enhance solubility and target interaction compared to mono-methoxy analogues like N106 .
- Heterocycle Impact : Replacing oxadiazole with thiadiazole shifts activity from cytotoxicity to antiparasitic effects, emphasizing the importance of heteroatom selection .
- Benzothiazole Advantage : The benzo[d]thiazole group in the target compound and N106 is linked to improved pharmacokinetics and target engagement in neurological and cardiovascular studies .
Biological Activity
5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and possible mechanisms of action.
Structural Overview
The compound features a 1,3,4-oxadiazole ring fused with a methoxy-substituted benzo[d]thiazole and a dimethoxyphenyl group . The molecular formula is with a molecular weight of 384.41 g/mol. The presence of methoxy groups and heterocyclic rings suggests that this compound may exhibit significant biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole rings often exhibit anticancer properties . Similar compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | MCF7 (breast cancer) | Induction of apoptosis | |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF cell line | Anticancer activity | |
| N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Various cancer lines | Antiproliferative effects |
In studies involving similar compounds, the GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.20 to 2.58 μM for various heterocyclic derivatives . The specific mechanism by which 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine exerts its anticancer effects remains to be fully elucidated.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity as well. A study on related oxadiazole derivatives showed broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | TBD* | TBD* |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives | 1 μg/mL (MRSA) | MRSA strains |
*Note: Specific MIC values for the compound were not available in the literature.
The biological activity of compounds like 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine may involve several mechanisms:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit enzymes such as NQO2 (NAD(P)H:quinone oxidoreductase), which is involved in oxidative stress responses .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to trigger apoptotic pathways in cancer cells .
Example Case Study
A study on a series of oxadiazole derivatives highlighted significant anticancer effects against a panel of human cancer cell lines. The most active derivatives demonstrated GI50 values as low as 0.49 μM against gastric cancer cells while showing reduced toxicity towards normal fibroblast cells .
Q & A
Basic: What are the optimal synthetic routes for 5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions affect yield?
Methodological Answer:
The compound can be synthesized via cyclization of thiourea intermediates derived from 4-methoxybenzo[d]thiazol-2-amine and 3,5-dimethoxyphenyl precursors. For example, reacting aryl isothiocyanates with primary amines (e.g., 4-methoxybenzo[d]thiazol-2-amine) forms thioureas, which are cyclized using acidic conditions (e.g., H2SO4 or POCl3) to yield the 1,3,4-oxadiazole core . Reaction temperature (90–120°C) and solvent polarity significantly impact cyclization efficiency, with POCl3 in toluene yielding higher purity (80–85%) compared to aqueous acidic conditions (60–70%) . Purification via recrystallization (acetone/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key for confirming substituent positions on the oxadiazole and benzothiazole rings. Aromatic protons in the 3,5-dimethoxyphenyl group appear as doublets (δ 6.5–7.2 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 425.1024 for C19H17N4O4S) .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or crystallographic packing, as seen in structurally analogous thiadiazoles .
Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed IR stretches) may arise from solvent effects or crystal packing; cross-validation with multiple techniques is advised .
Advanced: What in vitro models are suitable for evaluating its biological activity, and how should controls be designed to minimize false positives?
Methodological Answer:
- Anticancer Activity : Use the Sulforhodamine B (SRB) assay in cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. Test concentrations (1–100 µM) and monitor dose-dependent cytotoxicity over 48–72 hours .
- Antioxidant Assays : Employ DPPH radical scavenging or FRAP assays, using ascorbic acid as a reference. Normalize activity to molar absorptivity to account for compound absorbance interference .
- Controls : Include solvent-only (DMSO) and untreated cell controls. For enzyme inhibition studies, use known inhibitors (e.g., doxorubicin for topoisomerase II) to validate assay conditions .
Advanced: How does the electronic nature of substituents (e.g., methoxy vs. methyl groups) influence the compound’s pharmacological profile?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance π-π stacking with DNA or enzyme active sites, improving anticancer potency. For example, 3,5-dimethoxy substitution increases planararity and intercalation potential compared to methyl groups .
- Quantitative SAR (QSAR) : Use DFT calculations (e.g., HOMO-LUMO gaps) to correlate substituent electronegativity with IC50 values. Methoxy groups lower LUMO energy, enhancing electron-accepting capacity in redox-mediated mechanisms .
Advanced: What strategies can resolve contradictions between cytotoxicity data and enzyme inhibition assays (e.g., high IC50 but low cellular activity)?
Methodological Answer:
- Membrane Permeability : Assess logP values (e.g., via HPLC) to determine if poor cellular uptake explains low activity. Modify lipophilicity by introducing polar groups (e.g., -OH) without disrupting pharmacophores .
- Efflux Pump Interference : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) to test if efflux pumps reduce intracellular concentration .
- Off-Target Effects : Use proteome profiling or kinome-wide screening to identify unintended targets (e.g., kinase inhibition) that may confound results .
Advanced: How can computational methods predict binding modes with biological targets, and what experimental validations are critical?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or DNA topoisomerase II. Prioritize poses with hydrogen bonds to key residues (e.g., Asp26 in tubulin) .
- Dynamic Simulations : Perform MD simulations (50–100 ns) to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) validate plausible modes .
- Experimental Validation : Mutagenesis (e.g., alanine scanning of predicted binding residues) or X-ray co-crystallography confirm computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
